

Biophysical Characterization of the SOD1 (147-153) Fragment: A Technical Guide

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Compound of Interest

Compound Name: SOD1 (147-153) human

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Introduction

Superoxide Dismutase 1 (SOD1) is a crucial antioxidant enzyme, and mutations in the SOD1 gene are linked to approximately 20% of familial amyotrophic lateral sclerosis (fALS) cases. A key pathological feature of SOD1-associated ALS is the aggregation of the SOD1 protein.[1][2][3] Research has identified specific segments within the SOD1 sequence that are particularly prone to aggregation and are believed to initiate the fibril formation process. This guide provides an in-depth technical overview of the biophysical characteristics of one such critical segment: the C-terminal fragment spanning residues 147-153, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ). This fragment has been shown to be a potent nucleating agent for the aggregation of both wild-type and mutant full-length SOD1, making its characterization essential for understanding ALS pathogenesis and developing targeted therapeutics.[1][4]

Quantitative Data Summary

The biophysical properties of the SOD1 (147-153) fragment and its mutants have been quantified through various experimental techniques. The following tables summarize key structural and aggregation-related data.

Table 1: Structural Characterization of SOD1 (147-153) Peptide Fragments

Peptide Sequence	Description	Technique	Key Findings	PDB ID	Reference
147GVIGIAQ153	Wild-Type Fragment	X-ray Crystallography	Forms a steric zipper structure with pairs of β -sheets. Resolution: 1.9 Å.	4NIO	[5]
147RVIGIAQ153	G147R Mutant	X-ray Crystallography	fALS mutation that increases fibril-forming propensity and alters steric zipper packing.	4NIP	[5][6]
147GVTGIAQ153	I149T Mutant	X-ray Crystallography	fALS mutation that modulates amyloid-forming propensity.	-	[6]

| 147GVIGIAQ153 | Wild-Type Fragment | CD Spectroscopy | Shows transformation from a random coil to a β -sheet structure upon incubation. | - | [6] |

Table 2: Kinetic and Aggregation Properties of SOD1 (147-153) Fragment

Experiment	Protein	Condition	Technique	Observation	Reference
Seeding Assay	Metal-Free Wild-Type SOD1	Incubation with 147GVIGIAQ153	Thioflavin T (ThT) Assay	The fragment accelerates fibril formation in a dose-dependent manner.	[1]
Seeding Assay	Metal-Free G93A Mutant SOD1	Incubation with 147GVIGIAQ153	Thioflavin T (ThT) Assay	The fragment accelerates the aggregation of the fALS mutant apoSOD1G93A.	[1]

| Fibril Formation | 147GVIGIAQ153 and mutants | Incubation at 37°C | TEM, CD Spectroscopy
| The wild-type and mutant peptides (G147R, I149T) readily form fibrillar aggregates. |[6] |

Experimental Protocols and Methodologies

The characterization of the SOD1 (147-153) fragment involves a combination of computational prediction, chemical synthesis, and biophysical analysis.

Computational Prediction of Aggregation-Prone Segments

- Methodology: The identification of potential amyloid-forming segments within the SOD1 sequence is often initiated using computational tools. The 3D-profile method, implemented in servers like Zipper-DB, calculates the energetic fit of short peptide segments into a canonical amyloid-like steric zipper structure.[1][6]

- Protocol:
 - The full-length SOD1 amino acid sequence is submitted to the Zipper-DB web server.
 - The server scans the sequence with a six-residue sliding window.
 - For each hexapeptide, the Rosetta energy of forming a steric-zipper fibril is calculated.
 - Regions with a Rosetta energy below a specific threshold (e.g., -23 kcal/mol) are identified as aggregation-prone "hotspots". The 147-153 segment is consistently identified by this method.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Peptide Synthesis and Purification

- Methodology: The identified peptide fragments are chemically synthesized for in vitro analysis.
- Protocol:
 - Peptides (e.g., GVIGIAQ) are synthesized using standard Fmoc solid-phase peptide synthesis.
 - Following synthesis, peptides are cleaved from the resin and deprotected.
 - The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - The purity and identity of the peptide are confirmed by mass spectrometry.

Aggregation Kinetics Monitoring (Thioflavin T Assay)

- Methodology: The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β -sheet structures, resulting in a significant increase in fluorescence emission.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Protocol:

- A solution of full-length apo-SOD1 (e.g., 25 μ M) is prepared in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4).
- The SOD1 (147-153) seed peptide is added at various concentrations.
- ThT dye is added to the solution (e.g., to a final concentration of 10 μ M).
- The mixture is placed in a 96-well plate and incubated at 37°C with intermittent shaking in a plate reader.
- ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
- The lag time and elongation rate of aggregation are determined from the resulting sigmoidal curve.

Secondary Structure Analysis (Circular Dichroism Spectroscopy)

- Methodology: Far-UV circular dichroism (CD) spectroscopy is employed to analyze the secondary structure of the peptide during the aggregation process.^[6]
- Protocol:
 - The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration.
 - A baseline CD spectrum of the buffer is recorded.
 - The initial CD spectrum of the peptide solution is recorded at time zero, typically showing a minimum characteristic of a random coil.
 - The solution is incubated under aggregation-promoting conditions (e.g., 37°C with shaking).
 - CD spectra are recorded at various time points.

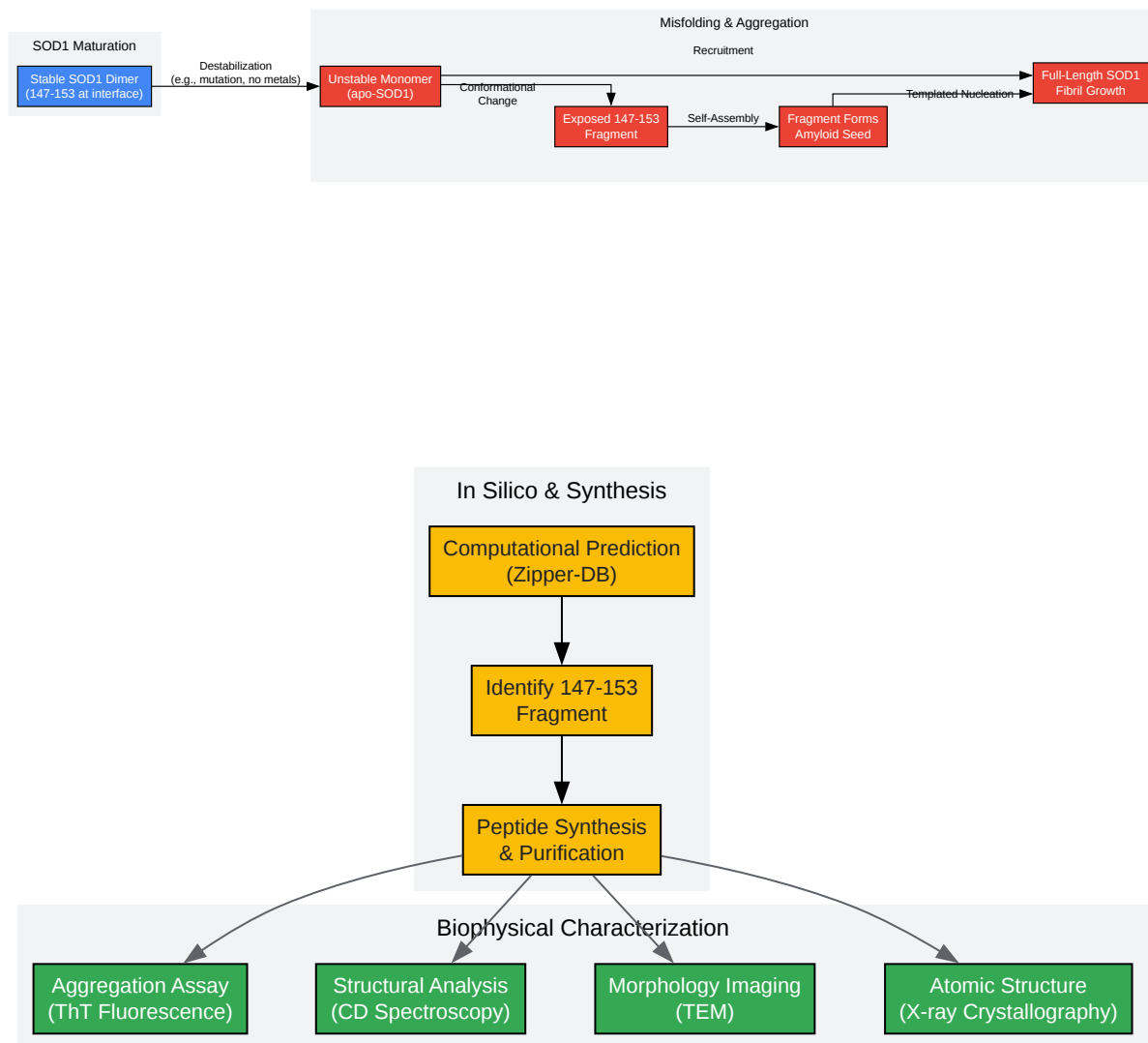
- A conformational transition is observed as a shift in the spectrum, with the appearance of a minimum around 218 nm, which is indicative of β -sheet formation.[6]

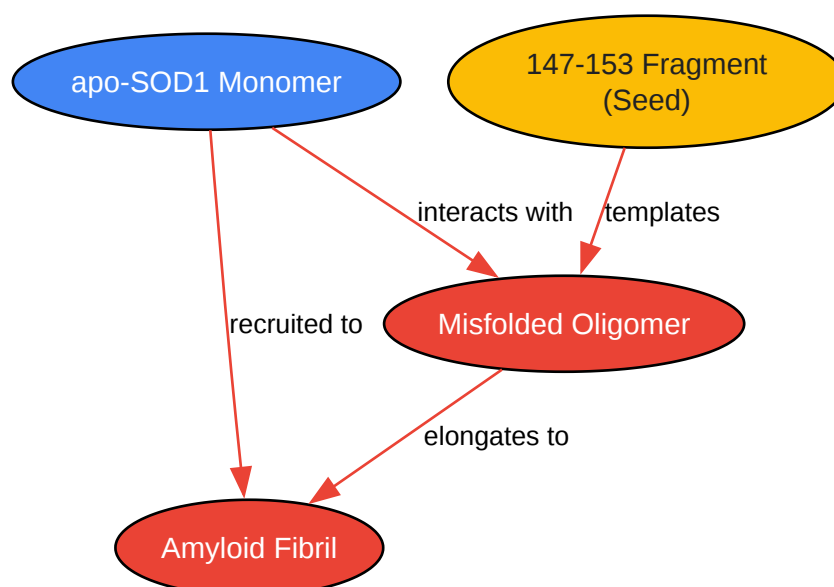
Morphological Analysis (Transmission Electron Microscopy)

- Methodology: Transmission Electron Microscopy (TEM) is used to directly visualize the morphology of the aggregates formed by the peptide.
- Protocol:
 - A sample from the aggregation reaction is taken after fibril formation is complete (as determined by ThT assay).
 - A small aliquot (e.g., 5 μ L) is applied to a carbon-coated copper grid for 1-2 minutes.
 - Excess sample is wicked away with filter paper.
 - The grid is stained with a heavy metal salt solution, such as 2% uranyl acetate, for 1-2 minutes.
 - The grid is dried and then imaged using a transmission electron microscope to visualize fibril morphology.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes and relationships involved in the study of the SOD1 (147-153) fragment.





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